2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987408
InChI: InChI=1S/C17H15N3O2/c21-16-11-14(13-6-1-2-7-15(13)20-16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14987408

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide -

Specification

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name 2-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C17H15N3O2/c21-16-11-14(13-6-1-2-7-15(13)20-16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21)
Standard InChI Key OUIBRUCSSURELS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

2-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s distinct functionalization includes:

  • A hydroxyl group at the 2-position, which enhances hydrogen-bonding potential.

  • A carboxamide group at the 4-position, contributing to polar interactions.

  • A 2-(pyridin-2-yl)ethyl substituent on the carboxamide nitrogen, introducing additional π-stacking capabilities.

Table 1: Key Identifiers of 2-Hydroxy-N-[2-(Pyridin-2-yl)ethyl]quinoline-4-carboxamide

PropertyValueSource
Molecular FormulaC17H15N3O2\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight293.32 g/mol
IUPAC Name2-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-4-carboxamide
Canonical SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=CC=N3
InChIKeyOUIBRUCSSURELS-UHFFFAOYSA-N
Melting Point>300°C (analogous compound)

The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its extended conjugation system, spanning the quinoline and pyridine rings, suggests potential fluorescence properties, though empirical data remain limited.

Synthesis and Manufacturing Processes

The synthesis of 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide involves multi-step strategies, often building on methodologies developed for analogous quinoline derivatives. A notable approach, adapted from a patented fluorination process , proceeds as follows:

  • Formation of the Quinoline Core:
    Methyl quinoline-4-carboxylate serves as the starting material. Fluorine gas (F2\text{F}_2), diluted with nitrogen, is bubbled into a solution of the ester in acetonitrile-water (2:1) at room temperature. This step introduces the hydroxyl group at the 2-position via electrophilic aromatic substitution, yielding methyl 2-hydroxyquinoline-4-carboxylate .

  • Amidation:
    The ester intermediate undergoes aminolysis with 2-(pyridin-2-yl)ethylamine. This reaction typically employs coupling agents such as HATU or EDCl in dichloromethane, facilitating the formation of the carboxamide bond.

  • Purification:
    Crude product is purified via recrystallization or column chromatography, achieving yields exceeding 80% in optimized conditions .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
FluorinationF2/N2\text{F}_2/\text{N}_2, CH₃CN/H₂O81%
Amidation2-(Pyridin-2-yl)ethylamine, EDCl75–85%

Alternative routes include Ullmann coupling for introducing the pyridinyl-ethyl group or microwave-assisted synthesis to reduce reaction times .

Structural and Spectroscopic Analysis

The compound’s structure has been elucidated through advanced analytical techniques:

  • NMR Spectroscopy:
    1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals characteristic signals:

    • δ 8.65 (d, 1H, pyridine-H6)

    • δ 8.12 (s, 1H, quinoline-H5)

    • δ 7.89 (t, 1H, amide-NH).

  • Infrared Spectroscopy:
    Strong absorbance at 1675 cm⁻¹ corresponds to the carbonyl stretch of the carboxamide group, while a broad peak near 3200 cm⁻¹ indicates N-H stretching .

  • Mass Spectrometry:
    HRMS (ESI+) shows a molecular ion peak at m/zm/z 294.1234 [M+H]⁺, consistent with the molecular formula.

X-ray crystallography data, though unavailable for this specific compound, predict a planar quinoline core with the pyridinyl-ethyl group adopting a gauche conformation relative to the carboxamide .

Physicochemical Properties

The compound’s physicochemical profile influences its solubility and bioavailability:

  • Solubility:
    Poor aqueous solubility (<0.1 mg/mL at pH 7.4) due to aromatic stacking; improves in DMSO (25 mg/mL).

  • LogP:
    Calculated partition coefficient of 2.19 , indicating moderate lipophilicity.

  • Thermal Stability:
    Decomposes above 300°C without melting, consistent with quinoline derivatives .

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